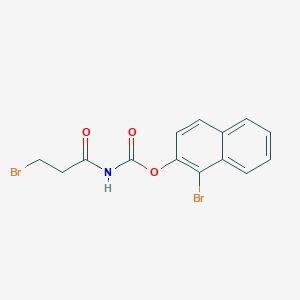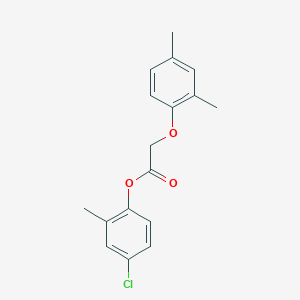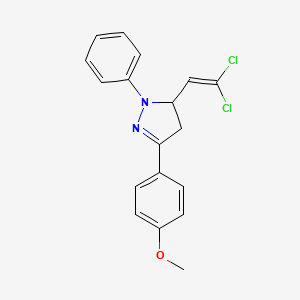![molecular formula C19H19N3O B5598855 2-[4-(cyclopentylamino)-2-quinazolinyl]phenol](/img/structure/B5598855.png)
2-[4-(cyclopentylamino)-2-quinazolinyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(cyclopentylamino)-2-quinazolinyl]phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CP-122,288 and is a selective alpha-1A adrenoceptor antagonist.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Quinazoline derivatives, including 2-[4-(cyclopentylamino)-2-quinazolinyl]phenol, have been extensively studied for their diverse biological activities. These compounds exhibit promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, and other therapeutic properties. The biological activities of phenothiazines and quinazoline derivatives are attributed to their interaction with biological systems through pharmacophoric substituents, π-π interactions, intercalation in DNA, and the ability to penetrate biological membranes due to their lipophilic character. These interactions have been examined using various biological systems, such as cell lines, bacteria, viruses, parasites, and laboratory animals, showcasing the compounds' potential as pharmacophoric moieties for developing new compounds with desirable biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).
Optoelectronic Materials
Research on quinazoline derivatives has also extended to the field of optoelectronic materials. These compounds, due to their incorporation into π-extended conjugated systems, have shown significant value in creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Quinazoline and pyrimidine derivatives, when part of luminescent small molecules and chelate compounds, have applications related to photo- and electroluminescence. Their electroluminescent properties, particularly in aryl(hetaryl)substituted quinazolines with π-extended conjugated systems, are crucial for developing materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. Furthermore, these derivatives are of interest as structures for nonlinear optical materials and colorimetric pH sensors, indicating their broad applicability in the development of optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Mécanisme D'action
Target of Action
Compounds with similar structures have shown significant inhibitory activity against 11β-hsd1 (11β-hydroxysteroid dehydrogenase type 1) . This enzyme plays a crucial role in the conversion of inactive glucocorticoids to their active forms, thus regulating glucocorticoid action within cells .
Mode of Action
Based on the observed inhibitory activity against 11β-hsd1 , it can be hypothesized that this compound may interact with the enzyme, potentially altering its conformation and inhibiting its activity. This could result in decreased conversion of inactive glucocorticoids to their active forms, thereby modulating the physiological effects of these hormones.
Biochemical Pathways
Inhibition of 11β-hsd1 would primarily impact the glucocorticoid pathway . Glucocorticoids are involved in various physiological processes, including immune response, metabolism, and stress response. Therefore, modulation of 11β-HSD1 activity could have downstream effects on these processes.
Result of Action
The molecular and cellular effects of 2-[4-(cyclopentylamino)-2-quinazolinyl]phenol’s action would depend on its specific targets and mode of action. If it indeed acts as an inhibitor of 11β-HSD1 , its primary effect would be a reduction in the intracellular levels of active glucocorticoids. This could potentially modulate various cellular processes regulated by these hormones, including inflammation, immune response, and metabolic processes.
Analyse Biochimique
Biochemical Properties
Phenolic compounds are known to interact with various enzymes and proteins . For instance, phenol sulfotransferase (PST) catalyzes the sulfate conjugation of phenolic drugs and neurotransmitters . It’s plausible that 2-[4-(cyclopentylamino)-2-quinazolinyl]phenol may interact with similar enzymes, influencing their activity and the overall biochemical reaction.
Cellular Effects
A related compound, 2-(cyclopentylamino)thiazol-4(5H)-one, has been shown to exhibit anticancer, antioxidant, and 11β-hydroxysteroid dehydrogenase (11β-HSD) inhibitory activities . These effects suggest that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Metabolic Pathways
Phenolic compounds are known to be synthesized through the pentose phosphate, shikimate, and phenylpropanoid pathways . It’s plausible that this compound may interact with enzymes or cofactors in these or similar pathways, potentially affecting metabolic flux or metabolite levels.
Propriétés
IUPAC Name |
2-[4-(cyclopentylamino)quinazolin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-17-12-6-4-10-15(17)19-21-16-11-5-3-9-14(16)18(22-19)20-13-7-1-2-8-13/h3-6,9-13,23H,1-2,7-8H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHONHOHLSXUMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666999 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-amino-2-oxoethyl)-N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5598772.png)
![(3S*,4R*)-4-(3-fluorophenyl)-1-[(1-methyl-1H-indol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5598777.png)

![ethyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5598802.png)
![N-(2-methoxy-5-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5598803.png)


![N-(5-methyl-2-pyridinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5598828.png)
![N-(4-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5598830.png)
![N-(4-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5598837.png)
![(3R*,4R*)-1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-3-isopropyl-4-methylpyrrolidin-3-ol](/img/structure/B5598843.png)


![2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B5598875.png)
